molecular formula C17H25N3O2 B12337517 Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate CAS No. 883547-28-2

Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate

Cat. No.: B12337517
CAS No.: 883547-28-2
M. Wt: 303.4 g/mol
InChI Key: BSVZZRYJWNBFEF-UHFFFAOYSA-N
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Description

Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate is a synthetic organic compound with a complex structure that includes a benzyl group, a piperidine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine and azetidine intermediates. The piperidine ring can be synthesized through the hydrogenation of pyridine, while the azetidine ring can be prepared via cyclization reactions involving appropriate precursors. The final step involves the coupling of these intermediates with benzyl carbamate under controlled conditions, often using catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. Key factors include the selection of efficient catalysts, optimization of reaction temperatures and pressures, and the use of high-purity starting materials .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate
  • Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)urea
  • Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)amine

Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in research and development .

Properties

CAS No.

883547-28-2

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

benzyl N-[(1-piperidin-4-ylazetidin-3-yl)methyl]carbamate

InChI

InChI=1S/C17H25N3O2/c21-17(22-13-14-4-2-1-3-5-14)19-10-15-11-20(12-15)16-6-8-18-9-7-16/h1-5,15-16,18H,6-13H2,(H,19,21)

InChI Key

BSVZZRYJWNBFEF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CC(C2)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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